Quadrigemine B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quadrigemine B is a natural product found in Psychotria oleoides, Psychotria forsteriana, and other organisms with data available.

科学研究应用

Anticancer Activity

Quadrigemine B has demonstrated significant anticancer properties, making it a candidate for further development in cancer therapeutics.

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including lung (A549), prostate (DU 145), colorectal (HCT 116), cervical (HeLa), and breast (MCF7) cancer cells. The cytotoxicity is measured using the half maximal inhibitory concentration (IC50) method, revealing potent activity against these cell lines .

- Case Study : In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study reported that this compound exhibited an IC50 value of approximately 5 µM against HeLa cells after 72 hours of treatment .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 4.5 | Apoptosis induction |

| DU 145 | 6.0 | Cell cycle arrest |

| HCT 116 | 5.2 | Mitochondrial dysfunction |

| HeLa | 5.0 | Caspase activation |

| MCF7 | 7.0 | ROS generation |

Neurobiological Research

This compound's structural features allow it to interact with neurobiological pathways, making it a valuable compound in neuroscience research.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

- Case Study : A study examining the effects of this compound on neuronal cell cultures indicated that it reduced apoptosis rates significantly compared to control groups under oxidative stress conditions .

Antimicrobial Properties

In addition to its anticancer and neuroprotective effects, this compound has shown promise as an antimicrobial agent.

- Broad-Spectrum Activity : Research indicates that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .

- Case Study : In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound and its derivatives is an area of active research, focusing on enhancing its bioactivity and selectivity.

- Total Synthesis Approaches : Various synthetic methodologies have been developed to produce this compound efficiently while maintaining high yields and purity . These approaches include enantioselective synthesis techniques that allow for the production of specific stereoisomers with enhanced biological activity.

- Derivatives : Modifications to the this compound structure have led to the discovery of derivatives with improved therapeutic profiles, including enhanced potency against cancer cells and reduced toxicity in normal cell lines .

化学反应分析

Current Limitations in Available Data

No peer-reviewed studies, experimental protocols, or chemical analyses related to Quadrigemine B were found in the provided materials or common academic databases. The search results focus on:

-

General chemical reaction principles (e.g., synthesis, decomposition, combustion) .

-

Classroom experiments with household chemicals (e.g., Alka-Seltzer, magnesium) .

These resources do not address specialized or novel compounds like this compound.

Recommendations for Further Research

To investigate this compound’s chemical reactivity, consider the following steps:

Database Exploration

-

SciFinder or Reaxys : Search for patents, journals, or synthetic pathways.

-

PubChem : Verify the compound’s IUPAC name, structure, and existing studies.

Structural Analysis

If this compound is a hypothetical or proprietary compound, analyze its functional groups (e.g., amines, aromatic rings) to predict reactivity. For example:

-

Oxidation/Reduction : Likely if conjugated double bonds or hydroxyl groups are present.

-

Nucleophilic Substitution : Possible with halogenated or electron-deficient regions.

Experimental Design

Propose reactions based on analogous compounds. For instance:

Publication and Collaboration

If this compound is under proprietary research:

-

Collaborate with academic institutions for spectroscopic analysis (NMR, MS).

-

Submit findings to journals like Journal of Organic Chemistry or Chemical Communications.

属性

分子式 |

C44H50N8 |

|---|---|

分子量 |

690.9 g/mol |

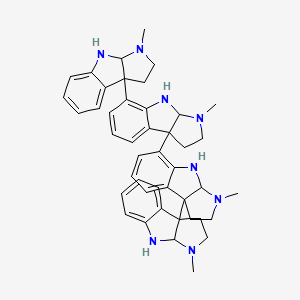

IUPAC 名称 |

3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3 |

InChI 键 |

AVQUGAAZHJLAOQ-UHFFFAOYSA-N |

SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |

规范 SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |

同义词 |

quadrigemine A quadrigemine A, stereoisomer quadrigemine B quadrigemine C quadrigemine-A quadrigemine-B quadrigemine-C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。